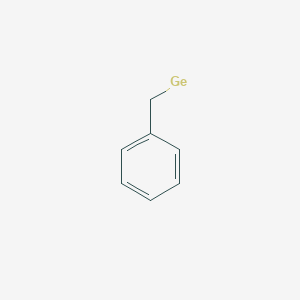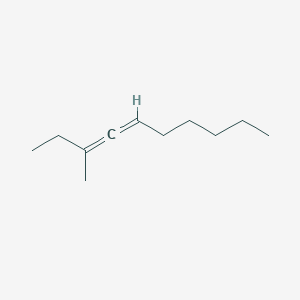
3-Methyldeca-3,4-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyldeca-3,4-diene is an organic compound characterized by the presence of two double bonds in its carbon chain. This compound belongs to the class of dienes, which are hydrocarbons containing two double bonds. The specific structure of this compound includes a methyl group attached to the third carbon of a deca-3,4-diene chain, making it a unique and interesting molecule for various chemical studies and applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyldeca-3,4-diene can be achieved through several methods. One common approach involves the dehydrohalogenation of appropriate dihalides. For instance, starting with 3-methyl-1,2-dibromodecane, a strong base such as potassium tert-butoxide can be used to eliminate hydrogen bromide, resulting in the formation of the diene.
Industrial Production Methods: Industrial production of this compound may involve catalytic dehydrogenation of alkanes or alkenes. Catalysts such as palladium or platinum on carbon are often employed under high-temperature conditions to facilitate the dehydrogenation process, yielding the desired diene.
化学反应分析
Types of Reactions: 3-Methyldeca-3,4-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of epoxides or diols.
Reduction: Hydrogenation of this compound in the presence of a catalyst such as palladium on carbon can convert the double bonds into single bonds, yielding the corresponding alkane.
Substitution: The diene can participate in electrophilic addition reactions, where halogens or hydrogen halides add across the double bonds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or ozone in an organic solvent.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen chloride) under mild conditions.
Major Products Formed:
Oxidation: Epoxides or diols.
Reduction: Alkanes.
Substitution: Halogenated alkanes.
科学研究应用
3-Methyldeca-3,4-diene has several applications in scientific research:
Chemistry: It serves as a model compound for studying the reactivity of dienes in various chemical reactions, including Diels-Alder reactions.
Biology: The compound can be used to investigate the biological activity of dienes and their derivatives.
Medicine: Research into the potential therapeutic applications of diene derivatives, such as anti-inflammatory or anticancer agents, often involves compounds like this compound.
Industry: The compound is used in the synthesis of polymers and other materials, where its unique structure contributes to the properties of the final product.
作用机制
The mechanism of action of 3-Methyldeca-3,4-diene in chemical reactions typically involves the interaction of its double bonds with various reagents. For example, in electrophilic addition reactions, the electron-rich double bonds attract electrophiles, leading to the formation of carbocation intermediates. These intermediates then react with nucleophiles to form the final products. The molecular targets and pathways involved depend on the specific reaction and reagents used.
相似化合物的比较
1,3-Butadiene: A simple conjugated diene with two double bonds separated by a single bond.
Isoprene (2-Methyl-1,3-butadiene): A naturally occurring diene with a similar structure but different substitution pattern.
1,4-Pentadiene: Another diene with two double bonds separated by a single bond but with a different carbon chain length.
Uniqueness of 3-Methyldeca-3,4-diene: this compound is unique due to its specific substitution pattern and carbon chain length. The presence of a methyl group on the third carbon and the positioning of the double bonds confer distinct reactivity and properties compared to other dienes. This uniqueness makes it valuable for studying specific chemical reactions and for applications in various fields.
属性
CAS 编号 |
114050-64-5 |
|---|---|
分子式 |
C11H20 |
分子量 |
152.28 g/mol |
InChI |
InChI=1S/C11H20/c1-4-6-7-8-9-10-11(3)5-2/h9H,4-8H2,1-3H3 |
InChI 键 |
PVAQKOQHQHDKOK-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC=C=C(C)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1'-[2-Ethoxy-2-(4-ethoxyphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14293549.png)
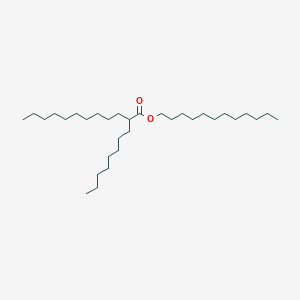

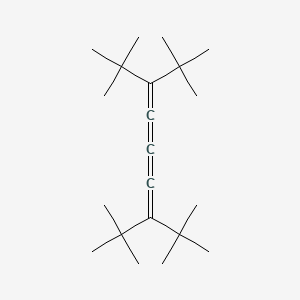
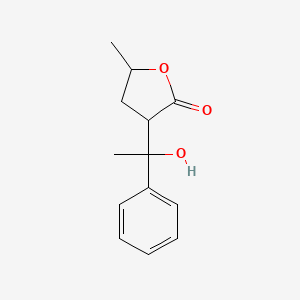
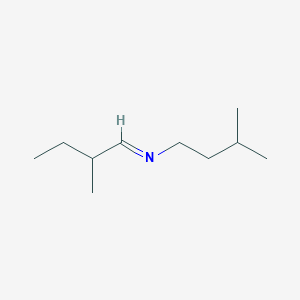
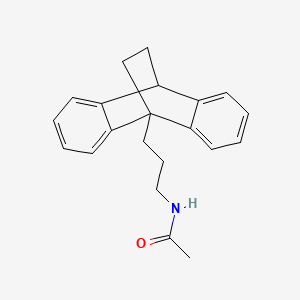

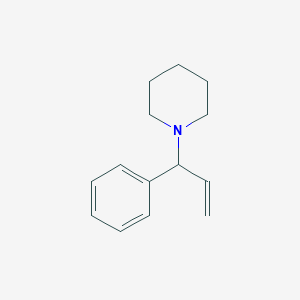
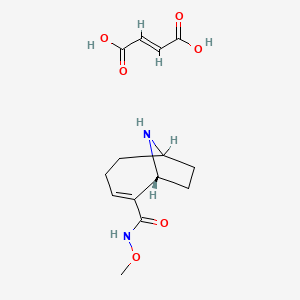

![Methyl 3,3,3-trifluoro-2-[(methanesulfonyl)imino]propanoate](/img/structure/B14293618.png)
![1H-Isoindole-1,3(2H)-dione, 2-[2-(2-fluorophenoxy)ethoxy]-](/img/structure/B14293623.png)
